Kinetic Resolution Selectivity: Boc₂O Achieves Selectivity Factors (s) up to 78 vs. Fmoc-OSu Limited Scope
Boc₂O enables highly enantioselective kinetic resolution of unprotected BINOLs via Lewis base-catalyzed O-Boc protection, achieving selectivity factors (s) up to 78. [1] In contrast, Fmoc-OSu is not reported for comparable kinetic resolution applications with such high selectivity factors; Fmoc-based kinetic resolutions typically require alternative reagents or achieve lower selectivity. [2] The high s factor quantifies Boc₂O's superior capacity for enantioselective transformation, directly impacting the efficiency of producing enantioenriched chiral building blocks.
| Evidence Dimension | Selectivity factor (s) for kinetic resolution |
|---|---|
| Target Compound Data | s up to 78 for O-Boc protection of unprotected BINOLs |
| Comparator Or Baseline | Fmoc-OSu: Not applicable or lower selectivity for comparable transformations |
| Quantified Difference | s = 78 for Boc₂O; Fmoc-OSu lacks comparable high-s kinetic resolution data in this context |
| Conditions | Lewis base-catalyzed (biscinchona alkaloid) atroposelective O-Boc protection of 1,1'-bi-2,2'-naphthols (BINOLs) at room temperature |
Why This Matters
This evidence demonstrates that Boc₂O is uniquely effective for enantioselective transformations where high stereochemical purity is critical, a dimension where Fmoc-OSu does not offer equivalent performance.
- [1] Zhang, Y.; et al. Kinetic Resolution of Unprotected BINOLs via Lewis Base-Catalyzed O-Boc Protection. Org. Lett. 2026, 28 (1), 272-276. View Source
- [2] Miller, S. J.; et al. Peptide-Catalyzed Kinetic Resolution of Formamides and Thioformamides as an Entry to Nonracemic Amines. J. Am. Chem. Soc. 2010, 132 (9), 2870-2871. View Source
